An In-depth Technical Guide to the Physical Properties of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The physicochemical properties of such molecules are paramount as they profoundly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately impacting their therapeutic efficacy and safety.[1][2][3]
This technical guide provides a comprehensive overview of the anticipated physical properties of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. It is important to note that as of the date of this publication, specific experimental data for this exact compound is not widely available in the public domain. Therefore, this guide leverages data from structurally analogous 6-alkoxy-1H-indole-2-carboxylates and the parent compound, ethyl 1H-indole-2-carboxylate, to provide well-founded estimations. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of these crucial physical parameters, offering a self-validating framework for researchers.
Estimated Physicochemical Properties
The physical properties of a drug candidate are critical for its development.[][5] For instance, melting point provides an indication of purity and solid-state stability, while solubility is a key determinant of bioavailability.[6][7] The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which affects membrane permeability and target engagement.[2]
The following table summarizes the estimated physical properties of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, based on data from related compounds.
| Property | Estimated Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₇NO₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 247.29 g/mol | Influences diffusion and transport properties. |
| Appearance | White to off-white crystalline solid | Important for formulation and quality control. |
| Melting Point | 130 - 150 °C | Indicator of purity and lattice energy. A sharp melting range is characteristic of a pure compound.[8] |
| Boiling Point | > 350 °C (decomposes) | High boiling point is expected for a molecule of this size and functionality. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane. | Critical for formulation design and achieving therapeutic concentrations.[9][10] |
| logP (Octanol/Water) | ~3.5 - 4.5 | Predicts lipophilicity and ability to cross biological membranes. |
| pKa | Indole N-H: ~16-17 (weakly acidic) | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
Experimental Protocols for Physical Property Determination
The following protocols describe standard methods for determining the key physical properties of a novel compound like ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.
Melting Point Determination
Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting point range.
Protocol:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[11]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube in the heating block.
-
Heat rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[12]
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assessment (Shake-Flask Method)
Causality: Thermodynamic equilibrium solubility is a critical parameter for predicting the oral bioavailability of a drug candidate. The shake-flask method is the gold standard for this determination.[9]
Protocol:
-
Media Preparation: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing:
-
Allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Validation: Ensure that the amount of solid remaining at the end of the experiment is sufficient to confirm that a saturated solution was maintained.
Caption: Shake-Flask Method for Solubility Determination.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful analytical technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of a synthesized compound.[13][14]
Protocol:
-
Method Development:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for indole derivatives.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically effective.
-
Detection: UV detection at the λmax of the compound (likely around 220 nm and 280 nm for an indole chromophore).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Run the gradient method.
-
Integrate the peaks in the resulting chromatogram.
-
-
Purity Calculation: Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
While specific experimental data for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate remains to be published, this guide provides a robust framework for researchers and drug development professionals. By leveraging data from analogous compounds, we have presented estimated physical properties that are critical for guiding initial development efforts. The detailed, self-validating experimental protocols provided herein offer a clear path for the empirical determination and verification of these properties. A thorough understanding and characterization of these fundamental physicochemical parameters are indispensable for the successful advancement of any novel chemical entity through the drug discovery and development pipeline.
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